![molecular formula C11H10O2S2 B1525999 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid CAS No. 1178202-34-0](/img/structure/B1525999.png)
3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O2S2 . It has a molecular weight of 238.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Electric Double Layer Single-Molecule Switch
- Application Summary: The molecule-electrode interface is critical for integrating atomically precise molecules into circuits. The electric field localized metal cations in the outer Helmholtz plane can modulate interfacial Au-carboxyl contacts, realizing a reversible single-molecule switch .
- Methods of Application: STM break junction and I-V measurements show the electrochemical gating of aliphatic and aromatic carboxylic acids have a conductance ON/OFF behavior in electrolyte solution containing metal cations (i.e., Na+, K+, Mg2+ and Ca2+), compared to almost no change in conductance without metal cations .
- Results or Outcomes: This work validates the critical role of localized cations in the electric double layer to regulate electron transport at the single-molecule level .
Drug Delivery Applications of Metal-Organic Frameworks (MOFs)
- Application Summary: Due to their porous framework, large surface area, tunability, and easy surface functionalization, MOFs and NMOFs have emerged as useful tools for biomedical applications, specifically for drug delivery .
- Methods of Application: The most commonly employed strategies to associate drugs with these NMOFs are highlighted and methods to characterize them are also briefly discussed .
- Results or Outcomes: As drug carriers, they offer high drug loading capacity and controlled release at the target site .
Local Cation-Tuned Reversible Single-Molecule Switch
- Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
- Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
- Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .
Local Cation-Tuned Reversible Single-Molecule Switch
- Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
- Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
- Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .
Safety And Hazards
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLIMGSNLSQIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(SC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



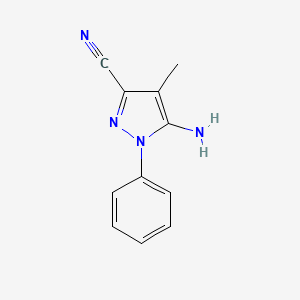
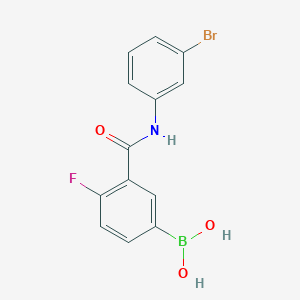
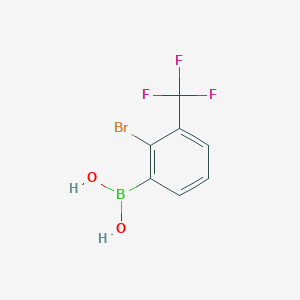
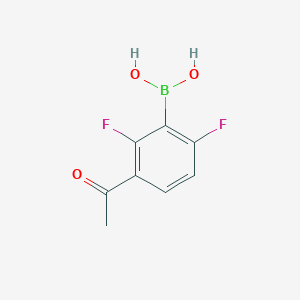
![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
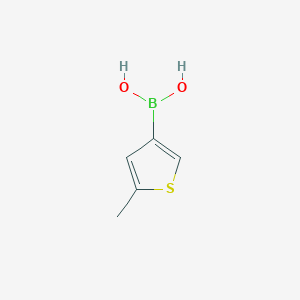
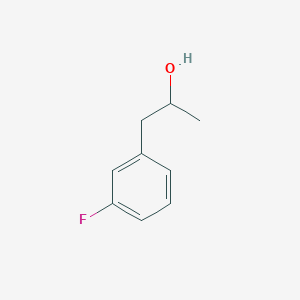

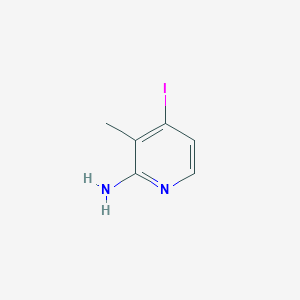
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
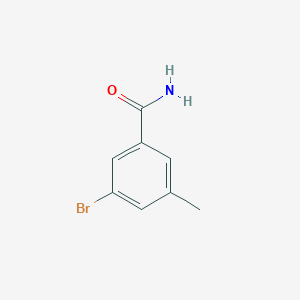
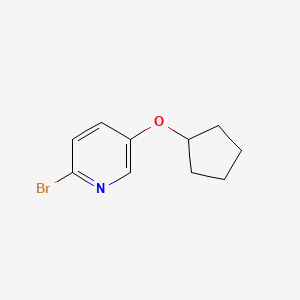
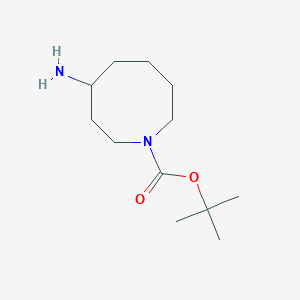
![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)